(1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring an amino group and a trifluorophenyl group, makes it a valuable molecule for studying stereochemistry and its effects on biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. This process often requires precise control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying enantioselective reactions.
Biology
In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound for understanding how trifluorophenyl groups influence molecular interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the amino group may participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(2,4,5-trifluorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL
Uniqueness
Compared to its analogs, (1R,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL has a unique trifluorophenyl substitution pattern that may result in distinct biological activities. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9-/m0/s1 |
InChI Key |
UIYJYPYCJUAJJP-IGJIYHIXSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=C(C=C1)F)F)F)N)O |
Canonical SMILES |
CC(C(C1=C(C(=C(C=C1)F)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.